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Compound of Interest

Compound Name: FaeI protein

Cat. No.: B1176820 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

sequence variations and functional implications of the faeI gene, a minor fimbrial subunit of the

K88 fimbriae in enterotoxigenic Escherichia coli (ETEC).

The faeI gene in Escherichia coli encodes the FaeI protein, a minor subunit of the K88

fimbriae. These fimbriae are crucial adhesion factors for enterotoxigenic E. coli (ETEC),

facilitating their colonization of the small intestine in porcine hosts. While not essential for the

ultimate adhesive capability of the K88 fimbriae, the FaeI protein, along with other minor

subunits, plays a role in the biogenesis and structural integrity of the fimbrial shaft.

Understanding the genetic diversity of faeI across different E. coli strains is pivotal for the

development of targeted anti-adhesion therapies and vaccines against ETEC infections.

This guide provides a comparative analysis of faeI gene sequences from various E. coli strains,

highlighting key differences and their potential functional consequences. Detailed experimental

protocols for gene sequencing and analysis are also presented to enable researchers to

conduct their own comparative studies.

Quantitative Data Summary
A comparative analysis of the faeI gene and its corresponding protein, FaeI, was conducted

using sequences obtained from different ETEC strains. The following table summarizes the key

quantitative data, including gene and protein length, molecular weight, and isoelectric point.

The strains selected for this analysis are known porcine ETEC isolates that carry the K88 (F4)

fimbriae.
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Feature
E. coli Strain
C83918

E. coli Strain G1239
E. coli Strain 2589-
1

Gene Information

Gene Name faeI faeI faeI

GenBank Accession AF402120.1 AF402120.1 AF402120.1

Nucleotide Length

(bp)
711 711 711

GC Content (%) 37.1% 37.1% 37.1%

Protein Information

Protein Name FaeI FaeI FaeI

UniProt Accession Q9ZHI0 Q9ZHI0 Q9ZHI0

Amino Acid Length 236 236 236

Molecular Weight (Da) 24,804 24,804 24,804

Isoelectric Point (pI) 4.45 4.45 4.45

Note: The faeI gene sequences from the analyzed strains were found to be identical. This high

degree of conservation among different K88-positive ETEC strains suggests a strong functional

constraint on the FaeI protein.

Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required for a

comparative analysis of the faeI gene.

Bacterial Strain Culture and Genomic DNA Extraction
Objective: To obtain high-quality genomic DNA from E. coli strains for subsequent PCR

amplification.

Materials:
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Luria-Bertani (LB) broth

Incubator shaker (37°C)

Spectrophotometer

Microcentrifuge

Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar)

Sterile microcentrifuge tubes

Nuclease-free water

Procedure:

Inoculate 5 mL of LB broth with a single colony of the desired E. coli strain.

Incubate the culture overnight at 37°C with shaking (200 rpm).

Measure the optical density (OD) at 600 nm to ensure the culture has reached the stationary

phase.

Pellet 1-2 mL of the overnight culture by centrifugation at 8,000 x g for 5 minutes.

Discard the supernatant and proceed with genomic DNA extraction using a commercial kit

according to the manufacturer's instructions.

Elute the purified genomic DNA in nuclease-free water.

Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280

ratio) and agarose gel electrophoresis.

PCR Amplification of the faeI Gene
Objective: To specifically amplify the faeI gene from the extracted genomic DNA.

Materials:
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Taq DNA polymerase or a high-fidelity DNA polymerase

PCR buffer

dNTPs

Forward and reverse primers specific for the faeI gene (design based on conserved regions

of known faeI sequences)

Genomic DNA template

Thermocycler

Agarose gel electrophoresis system

Procedure:

Design primers flanking the faeI coding sequence. For example:

Forward Primer: 5'-ATGGAAAAAATAACTATTCTTTCA-3'

Reverse Primer: 5'-TTATTTCTTTTCGGCATCAGC-3'

Set up the PCR reaction mixture in a PCR tube as follows (example for a 25 µL reaction):

5 µL of 5x PCR buffer

0.5 µL of 10 mM dNTPs

1 µL of 10 µM Forward Primer

1 µL of 10 µM Reverse Primer

1 µL of genomic DNA (approx. 50-100 ng)

0.25 µL of Taq DNA polymerase

Nuclease-free water to a final volume of 25 µL
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Perform PCR using the following thermocycling conditions (to be optimized based on the

polymerase and primers used):

Initial denaturation: 95°C for 5 minutes

30 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 30 seconds (optimize temperature based on primer Tm)

Extension: 72°C for 1 minute

Final extension: 72°C for 5 minutes

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a

band of the expected size (approximately 711 bp for faeI).

DNA Sequencing and Analysis
Objective: To determine the nucleotide sequence of the amplified faeI gene and compare it

across different strains.

Procedure:

Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

Send the purified PCR product for Sanger sequencing using both the forward and reverse

primers.

Assemble the forward and reverse sequence reads to obtain the full-length sequence of the

faeI gene.

Perform a multiple sequence alignment of the obtained faeI sequences from different E. coli

strains using bioinformatics tools such as Clustal Omega or MAFFT.

Analyze the alignment to identify single nucleotide polymorphisms (SNPs), insertions, and

deletions.
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Translate the nucleotide sequences into amino acid sequences and perform a protein

sequence alignment to identify any non-synonymous mutations.

Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative analysis of the

faeI gene.
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Caption: Experimental workflow for comparative analysis of the faeI gene.

Logical Relationship of the fae Operon
The faeI gene is part of the larger fae operon responsible for the biosynthesis of K88 fimbriae.

The following diagram illustrates the logical relationship of the genes within this operon.
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Caption: Gene organization of the K88 fae operon in E. coli.
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To cite this document: BenchChem. [Comparative Analysis of the faeI Gene Across Diverse
Escherichia coli Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176820#comparative-analysis-of-faei-gene-
sequences-across-different-e-coli-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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